molecular formula C11H11N3 B1417891 5-(p-Tolyl)pyrimidin-2-amine CAS No. 31408-17-0

5-(p-Tolyl)pyrimidin-2-amine

Cat. No. B1417891
CAS RN: 31408-17-0
M. Wt: 185.22 g/mol
InChI Key: MROOHWCFDJDKDP-UHFFFAOYSA-N
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Description

5-(p-Tolyl)pyrimidin-2-amine is a chemical compound that has garnered significant interest in the scientific community. It has a molecular weight of 185.23 and its molecular formula is C11H11N3 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-(p-Tolyl)pyrimidin-2-amine, has been reported in several studies. For instance, one study describes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 5-(p-Tolyl)pyrimidin-2-amine consists of a pyrimidine ring attached to a p-tolyl group . The InChI code for this compound is 1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) .


Chemical Reactions Analysis

Pyrimidines, including 5-(p-Tolyl)pyrimidin-2-amine, are known to undergo a variety of chemical reactions. For example, one study reports the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

5-(p-Tolyl)pyrimidin-2-amine is a solid at room temperature . It has a boiling point of approximately 408.4±48.0 C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

5-(p-Tolyl)pyrimidin-2-amine and its derivatives have been extensively studied for their chemical reactivity and synthesis. For example, reactions of 5-(p-Anisyl)-2-methyl-7-(p-tolyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one (a related compound) towards various nucleophilic reagents have been investigated (Madkour et al., 1994). Additionally, novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives were prepared by oxidative cyclization of N-benzylidene-N′-pyrimidin-2-yl hydrazine precursors, followed by a Dimroth rearrangement, showcasing the versatility of pyrimidine derivatives in synthesis (Salgado et al., 2011).

Development of Novel Compounds

Research has focused on developing new compounds using pyrimidine derivatives. For instance, regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones was achieved from commercially available starting materials, demonstrating the potential for creating diverse chemical entities (Wu et al., 2010). Similarly, novel 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via microwave-assisted reactions, underscoring the efficiency of modern synthetic techniques (Naidu & Bhuyan, 2014).

Kinase Inhibition and Antitumor Activity

5-(p-Tolyl)pyrimidin-2-amine derivatives have been studied for their potential in inhibiting kinases and their antitumor activities. A study identified 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, showing potent activity in a tumor metastasis model (Li et al., 2018).

Pharmaceutical Applications

Although specific pharmaceutical applications are beyond the scope of this query, research in this area has seen the development of novel compounds with potential therapeutic applications. For example, novel 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors were designed and synthesized, showcasing the pharmaceutical relevance of pyrimidine derivatives (Wyss et al., 2003).

Safety And Hazards

The safety information available indicates that 5-(p-Tolyl)pyrimidin-2-amine may be harmful . The compound has been assigned the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(4-methylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOHWCFDJDKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659458
Record name 5-(4-Methylphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Tolyl)pyrimidin-2-amine

CAS RN

31408-17-0
Record name 5-(4-Methylphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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